molecular formula C13H18O5S B11833380 (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol

Cat. No.: B11833380
M. Wt: 286.35 g/mol
InChI Key: NRVVTXNQELNAMK-YMWOCUMHSA-N
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Description

The compound (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an epoxide.

    Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methylphenol under basic conditions.

    Addition of the sulfanyl group: This can be done through a thiol-ene reaction, where a thiol group is added to an alkene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The phenoxy group can be reduced to form a phenol derivative.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions.

    Medicine: It has potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxy-5-sulfanyloxane-3,4-diol: Similar structure but lacks the methyl group on the phenoxy ring.

    (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but has a chlorine atom instead of a methyl group on the phenoxy ring.

Uniqueness

The presence of the 4-methylphenoxy group in (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)17-13-12(19)11(16)10(15)9(6-14)18-13/h2-5,9-16,19H,6H2,1H3/t9-,10+,11+,12-,13?/m1/s1

InChI Key

NRVVTXNQELNAMK-YMWOCUMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)S

Origin of Product

United States

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